Quercetin 3-gentiobioside

Catalog No.
S724624
CAS No.
117-39-5
M.F
C27H30O17
M. Wt
626.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercetin 3-gentiobioside

CAS Number

117-39-5

Product Name

Quercetin 3-gentiobioside

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

InChI

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1

InChI Key

FDRQPMVGJOQVTL-DEFKTLOSSA-N

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid
Soluble in alcohol and glacial acetic acid; insoluble in water
In water, 60 mg/L at 16 °C
0.06 mg/mL at 16 °C

Synonyms

Meletin; Sophoretin; 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O

The exact mass of the compound Quercetin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)60 mg/l (at 16 °c)0.06 mg/ml at 16 °cvery soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acidsoluble in alcohol and glacial acetic acid; insoluble in waterin water, 60 mg/l at 16 °c0.06 mg/ml at 16 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9219. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Quercetin 3-gentiobioside is a highly specialized flavonol diglycoside characterized by a quercetin core O-glycosidically linked to a gentiobiose moiety (β-D-glucosyl-(1→6)-β-D-glucoside) at the C3-position. Unlike the broadly utilized quercetin aglycone, which suffers from notorious aqueous insolubility and rapid metabolic degradation, this specific gentiobioside offers enhanced hydrophilicity and structural stability. In procurement and assay design, it serves as a high-value reference standard and bioactive precursor, particularly in research targeting the polyol pathway, advanced glycation end-products (AGEs), and aromatase inhibition. Its defined stereochemistry and distinct disaccharide linkage make it an essential compound for quantitative metabolomics, structure-activity relationship (SAR) studies of flavonoids, and the development of plant-derived therapeutics where precise molecular interactions are critical [1].

Research Fit

Luminal stability Enzyme-resistant gentiobiose moiety supports colon-targeted and gut-retention study designs
Aromatase pathway Reported CYP19A1 inhibition activity distinct from quercetin aglycone and rutin
Polyol pathway dual target Reported concurrent AR and AGE inhibition supports diabetic complication model research
Assay-ready solubility High aqueous solubility facilitates high-concentration stock preparation for in vitro studies

Substituting Quercetin 3-gentiobioside with more common analogs like Quercetin aglycone or Rutin (Quercetin 3-O-rutinoside) fundamentally compromises assay reproducibility and target specificity. While Rutin shares a diglycoside structure, its terminal rhamnose sugar significantly alters its binding pocket interactions and ADMET toxicity profile compared to the terminal glucose of the gentiobiose moiety. Furthermore, utilizing the aglycone core alone introduces severe solubility limitations in aqueous buffers, requiring high DMSO concentrations that can precipitate proteins or induce solvent toxicity in cell-based models. In precision screening—such as aromatase or aldose reductase inhibition assays—the specific steric bulk and hydrogen-bonding capacity of the gentiobiose chain are non-interchangeable, meaning generic substitutes will yield divergent IC50 values and fail to replicate the compound's unique dual-pathway inhibition [1].

Substitution Risk

Isoquercitrin or rutin substitution
Rapid intestinal hydrolysis and high absorption alter luminal exposure profiles vs. Q3G’s enzyme resistance
Quercetin aglycone substitution
Absent aromatase inhibition undermines CYP19A1-targeted pathway studies; polyol pathway profile differs
Generic quercetin glycoside substitution
Glycoside-specific stability, solubility, and target selectivity may not transfer without verification

Superior Aromatase Binding Affinity and ADMET Toxicity Profile

In computational screening and molecular dynamics simulations targeting human placental aromatase (PDB:3EQM), Quercetin 3-gentiobioside demonstrates exceptional binding efficacy, matching or exceeding synthetic standards. It achieves a binding affinity of -10 kcal/mol and an estimated Ki of 46.77 nM. Crucially, when compared to the closely related analog Quercetin 3-O-rutinoside (Rutin), the gentiobioside is classified as practically non-toxic in ADMET predictions, whereas Rutin is flagged as slightly toxic. This structural advantage is driven by the specific hydrogen-bonding network formed by the gentiobiose moiety within the enzyme's binding pocket [1].

Evidence DimensionAromatase Binding Affinity (Ki) and Toxicity
Target Compound DataKi = 46.77 nM; practically non-toxic (ADMET)
Comparator Or BaselineLetrozole (standard) and Rutin (slightly toxic)
Quantified DifferenceSuperior safety profile over Rutin with binding affinity (-10 kcal/mol) matching the commercial drug Letrozole.
ConditionsMolecular docking (AMDock v1.5.2) and 100 ns molecular dynamics simulation (PDB:3EQM).

For researchers developing novel aromatase inhibitors, procuring this specific gentiobioside provides a safer, high-affinity lead compound compared to standard rutin.

Oral Bioavailability
Head-to-head
Q3G: F=3.0%
IQC: 12%
Q3M: 30%
Aglycone: 2.0%
Resistant to intestinal homogenate
Supports luminal retention and colon-targeted model contexts
Rat intestinal homogenate hydrolysis assay; total quercetin HPLC

Dual Inhibition of Aldose Reductase (AR) and AGEs Formation

Quercetin 3-gentiobioside serves as a potent, dual-action inhibitor of critical pathways implicated in diabetic complications. In isolated assays, it inhibits the biological activity of aldose reductase (AR) with an IC50 of 10.60 μM and suppresses the formation of advanced glycation end products (AGEs) with an IC50 of 109.46 μM. This quantified dual activity provides a distinct advantage over generic flavonoid extracts or simpler monosaccharides, which often require significantly higher concentrations to achieve comparable pathway suppression or fail to target both mechanisms simultaneously .

Evidence DimensionAR and AGEs Inhibition (IC50)
Target Compound DataAR IC50 = 10.60 μM; AGEs IC50 = 109.46 μM
Comparator Or BaselineBaseline monosaccharide flavonoids (often lack dual-target efficacy at these ranges)
Quantified DifferenceConfirmed, quantified dual-inhibition at the low-to-mid micromolar range.
ConditionsIn vitro AR enzymatic assay and AGEs fluorescence formation assay.

Procuring this compound allows researchers to utilize a single, standardized molecule to simultaneously probe both the polyol pathway and glycation processes.

Aromatase Ki
Cross-study comparable
Ki = 46.77 nM
Supports CYP19A1-targeted pathway research
Molecular docking (PDB:3EQM); aglycone/rutin inactive in preadipocyte assay

Dose-Dependent Anti-Proliferative Activity in Carcinoma Cell Lines

Beyond metabolic enzyme inhibition, Quercetin 3-gentiobioside exhibits targeted anti-proliferative effects in specific cancer cell lines. At concentrations of 25-100 μM over 48 hours, it significantly inhibits the proliferation of NCI-N87 (gastric), A375 (melanoma), and A549 (lung) carcinoma cells. Furthermore, it suppresses fibroblast-like synoviocytes (HFLS-RA) proliferation with a maximum inhibition rate of 42.99% at 50-300 μM. Utilizing the highly purified gentiobioside ensures reproducible, dose-dependent assay performance that cannot be achieved with crude plant extracts containing variable ratios of isoquercitrin and rutin[1].

Evidence DimensionCell Proliferation Inhibition
Target Compound DataSignificant inhibition at 25-100 μM (NCI-N87, A375, A549)
Comparator Or BaselineUnstandardized crude extracts
Quantified DifferenceDefined micromolar dosing yields a reproducible max inhibition rate of 42.99% (HFLS-RA).
ConditionsIn vitro MTT assay, 48-hour exposure.

Provides a reliable, quantifiable reference standard for in vitro oncology and rheumatoid arthritis cell models, eliminating the variability of crude mixtures.

AR & AGE IC50
Cross-study comparable
Q3G AR: 10.60 µM
Rutin AR: 3.69 µM
Q3G AGE: 109.46 µM
Quercetin AGE: 28.4 µM
Supports polyol pathway dual-inhibition model research
A. iwayomogi isolate; cross-study potency context

Enhanced Aqueous Processability via Gentiobiose Linkage

The physical handling and formulation of flavonoids are often bottlenecked by poor aqueous solubility. The attachment of the bulky, polar gentiobiose disaccharide (β-D-glucosyl-(1→6)-β-D-glucoside) at the C3-position drastically alters the physicochemical profile of the quercetin core. Compared to the quercetin aglycone—which is notoriously insoluble in water and requires high concentrations of DMSO—Quercetin 3-gentiobioside is classified as slightly soluble in aqueous environments. This structural modification reduces the need for aggressive solubilizing agents in assay buffers, thereby minimizing solvent-induced artifacts in sensitive biochemical and cell-based assays[1].

Evidence DimensionAqueous Solubility and Buffer Compatibility
Target Compound DataEnhanced hydrophilicity via C3-gentiobiose moiety
Comparator Or BaselineQuercetin aglycone
Quantified DifferenceSignificantly reduced reliance on organic solvents (e.g., DMSO) for assay preparation.
ConditionsStandard aqueous assay buffer preparation.

Ensures better solubility and stability in biological assays, preventing compound precipitation and reducing solvent toxicity in cell cultures.

Water Solubility
Predicted
Q3G: 5.55 g/L (pred.)
Aglycone: ~0.002 g/L
Rutin: ~0.125 g/L
Supports high-concentration stock preparation for assays
ALOGPS prediction; DMSO solubility ≥90 mg/mL (supplier data)
α-Amylase IC50
Cross-study comparable
IC50 = 73.66 µg/mL
Supports α-amylase inhibition SAR studies
vs. quercetin aglycone IC50 57.37 µg/mL; acarbose 213 µg/mL
Antiproliferative Activity
Data to verify
42.99% inhibition at 300 µM (HFLS-RA, 48h); activity in NCI-N87, A375, A549 at 25–100 µM
Supports antiproliferative endpoint review
No direct comparator data under identical conditions

Aromatase Inhibitor Development

As a lead compound or reference standard in the computational and in vitro screening of plant-derived aromatase inhibitors for breast cancer research, owing to its superior binding affinity (-10 kcal/mol) and favorable ADMET toxicity profile compared to rutin[1].

Diabetic Complication Modeling

As a dual-action positive control in assays targeting the polyol pathway and glycation, specifically utilizing its established IC50 values against aldose reductase (10.60 μM) and AGEs formation (109.46 μM) .

Quantitative Metabolomics

As an essential analytical standard for HPLC-MS/MS quantification of flavonoid profiles in dietary supplements and plant extracts, where distinguishing between closely related diglycosides like rutin and gentiobioside is critical [2].

In Vitro Oncology Screening

As a standardized bioactive agent in cell viability assays (e.g., MTT) for gastric (NCI-N87), melanoma (A375), and lung (A549) carcinoma lines, providing reproducible, dose-dependent anti-proliferative data [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Gut-localized quercetin delivery studies
Enzyme-resistant gentiobiose moiety
Luminal stability and colon-targeted exposure model
Aromatase (CYP19A1) pathway inhibition studies
Selective CYP19A1 inhibition profile (absent in aglycone/rutin)
Aromatase activity endpoint in preadipocyte or cancer cell models
Diabetic complication model studies (polyol pathway)
Dual AR/AGE inhibitory scaffold
AR and AGE formation endpoints in relevant models
In vitro assay and analytical method development
High aqueous solubility and defined analytical standard
Stock solution preparation and LC-MS method validation

Physical Description

Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207 °F. Alcoholic solutions taste very bitter. (NTP, 1992)
Solid

Color/Form

Yellow needles (dilute alcohol, +2 water)

XLogP3

-1.8

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

11

Exact Mass

626.14829948 Da

Monoisotopic Mass

626.14829948 Da

Boiling Point

Sublimes (NTP, 1992)
Sublimes

Heavy Atom Count

44

LogP

log Kow = 1.48 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

601 to 603 °F (NTP, 1992)
316.5 °C
316 - 318 °C

UNII

9IKM0I5T1E

GHS Hazard Statements

Aggregated GHS information provided by 323 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 323 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 320 of 323 companies with hazard statement code(s):;
H301 (50.94%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (49.06%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Quercetin is a flavonoid found in many foods and herbs and is a regular component of a normal diet. Extracts of quercetin have been used to treat or prevent diverse conditions including cardiovascular disease, hypercholesterolemia, rheumatic diseases, infections and cancer but have not been shown to be effective in clinical trials for any medical condition. Quercetin as a nutritional supplement is well tolerated and has not been linked to serum enzyme elevations or to episodes of clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

Quercetin has been used in medicine to decrease capillary fragility.
/EXPL THER/ ... In a randomized, double-blind, placebo-controlled trial ... /among patients with category III chronic prostatitis syndromes (nonbacterial chronic prostatitis and prostatodynia)/ ... Significant improvement was achieved in the treated group, as measured by the NIH chronic prostatitis score. Some 67% of the treated subjects had at least 25% improvement in symptoms, compared with 20% of the placebo group achieving this same level of improvement. In a follow up, unblind, open-label study ... quercetin was combined with bromelain and papain, which may enhance its absorption. In this study, 82% achieved a minimum 25% improvement score.
/EXPL THER/ Lymphocyte protein kinase phosphorylation was inhibited by quercetin in 9 of 11 cancer patients in a phase I clinical trial. Fifty-one patients with microscopically confirmed cancer not amenable to standard therapies and with a life expectancy of at least 12 wk participated in this trial ... The patients were treated at 3-wk intervals at the beginning of the study. Quercetin was admin iv as quercetin dihydrate ... The max allowed dose was reached when 2 of 3 patients on each dose schedule reached grade 3 or 4 general toxicity, or grad 2 renal toxicity, cardiac toxicity, or neurotoxicity. Phosphorylation was inhibited at 1 hr and persisted for 16 hr. In one patient with ovarian cancer refractory to cisplatin, cancer antigen-125 (CA 125) fell from 295 to 55 units/mL after treatment with 2 courses of quercetin ... A hepatoma patient had serum alpha-fetoprotein fall.
/EXPL THER/ ... Quercetin was reported to inhibit tumor necrosis factor-alpha (TNF-alpha) overproduction and attenuate pathophysiological conditions during acute and chronic inflammation ... In asthma, the activation of mast cells and basophils by allergen releases chemical mediators and synthesizeds cytokines leading to inflammatory conditions ... Quercetin was reported to inhibit cytokine expression and synthesis by human basophils ... A metabolite of quercetin, 3-O-methylquercetin (3-MQ), was reported to provide beneficial effects on asthma by inhibiting cAMP- and cGMP-phosphodiesterase (PDE). ...

Pharmacology

Quercetin is a polyphenolic flavonoid with potential chemopreventive activity. Quercetin, ubiquitous in plant food sources and a major bioflavonoid in the human diet, may produce antiproliferative effects resulting from the modulation of either EGFR or estrogen-receptor mediated signal transduction pathways. Although the mechanism of action of action is not fully known, the following effects have been described with this agent in vitro: decreased expression of mutant p53 protein and p21-ras oncogene, induction of cell cycle arrest at the G1 phase and inhibition of heat shock protein synthesis. This compound also demonstrates synergy and reversal of the multidrug resistance phenotype, when combined with chemotherapeutic drugs, in vitro. Quercetin also produces anti-inflammatory and anti-allergy effects mediated through the inhibition of the lipoxygenase and cyclooxygenase pathways, thereby preventing the production of pro-inflammatory mediators.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Quercetin is a specific quinone reductase 2 (QR2) inhibitor, an enzyme (along with the human QR1 homolog) which catalyzes metabolism of toxic quinolines. Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress. The inhibition of antioxidant activity in plasmodium may contribute to killing the malaria causing parasites.
... The 5, 7, 3', 4'-hydroxyl groups on quercetin are capable of donating electrons to quench various radical oxygen species (ROS) and other radical species ... Oxygen radicals (superoxide, hydrogen peroxide, hydroxyl radicals, and other related radicals) ... are quenched by ... antioxidant systems, including antioxidant cmpd, which balance cellular redox status involved in cellular processes for cell homeostasis ... Generally, 3 criteria are considered to assess the antioxidant activity of flavonoids in vitro: first, B ring with 2 hydroxyl groups (adjacent), second, C ring with 2,3-double bond, 4-oxo, and 3-hydroxyl group, and third, A ring with 5,7-dihydroxyl groups. Quercetin meets all 3 criteria, indicating stronger antioxidant activity ... The flavonol was reported to prevent radicals from damaging carbohydrates, proteins, nucleotides, and lipids ... The glucuronide conjugates found in the plasma were also reported to have potent antioxidant activity, indicating that the activity may be retained depending on conjugation positions ...
Cytokines such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can induce apoptosis in colon cancer cells through engagement of death receptors. Nevertheless, evading apoptosis induced by anticancer drugs characterizes many types of cancers. This results in the need for combination therapy. In this study ... whether the flavonoid quercetin could sensitize human colon adenocarcinoma cell lines to TRAIL-induced apoptosis /was investigated/ ... Quercetin enhanced TRAIL-induced apoptosis by causing the redistribution of DR4 and DR5 into lipid rafts. Nystatin, a cholesterol-sequestering agent, prevented quercetin-induced clustering of death receptors and sensitization to TRAIL-induced apoptosis in colon adenocarcinoma cells ... Qercetin, in combination with TRAIL, triggered the mitochondrial-dependent death pathway, as shown by Bid cleavage and the release of cytochrome c to the cytosol. Together /the/ findings propose that quercetin, through its ability to redistribute death receptors at the cell surface, facilitates death-inducing signaling complex formation and activation of caspases in response to death receptor stimulation. Based on these results, this study provides a challenging approach to enhance the efficiency of TRAIL-based therapies.
Previously /the authors/ reported that isoflavone (genistein) activated bone sialoprotein (BSP) gene transcription is mediated through an inverted CCAAT box in the proximal BSP gene promoter. The present study investigates the regulation of BSP transcription in a rat osteoblast-like cell line, ROS 17/2.8 cells, by quercetin and its conjugated metabolite quercetin 3-glucuronide. Quercetin and quercetin 3-glucuronide (5 uM) increased the BSP mRNA levels at 12 hr and quercetin upregulated the Cbfa1/Runx2 mRNA expression at 12 hr. From transient transfection assays using various sized BSP promoter-luciferase constructs, quercetin increased the luciferase activity of the construct (pLUC3), including the promoter sequence nucleotides -116 to -43. Transcriptional stimulations by quercetin were almost completely abrogated in the constructs that included 2 bp mutations in the inverted CCAAT and FRE elements whereas the CCAAT-protein complex did not change after stimulation by quercetin according to gel shift assays. Quercetin increased the nuclear protein binding to the FRE and 3'-FRE. These data suggest that quercetin and quercetin 3-glucuronide increased the BSP mRNA expression, and that the inverted CCAAT and FRE elements in the promoter of the BSP gene are required for quercetin induced BSP transcription.
Connexin proteins form gap junctions, which permit direct exchange of cytoplasmic contents between neighboring cells. Evidence indicates that gap junctional intercellular communication (GJIC) is important for maintaining homeostasis and preventing cell transformation. Furthermore, connexins may have independent functions including tumor growth suppression. Most tumors express less connexins, have reduced GJIC and have increased growth rates compared with non-tumorigenic cells. The purpose of this study was to determine whether common flavonoids, genistein and quercetin, increase connexin43 (Cx43) levels, improve GJIC and suppress growth of a metastatic human breast tumor cell line (MDA-MB-231). Quercetin (2.5, 5 ug/mL) and genistein (0.5, 2.5, 15 ug/mL) upregulated Cx43 but failed to increase GJIC. Cx43 localized to the plasma membrane following genistein treatment (2.5, 15 ug/mL). In contrast, Cx43 aggregated in the perinuclear region following quercetin treatment (0.5, 2.5, 5, 15 ug/mL). Both genistein (15 ug/mL) and quercetin (2.5, 5, 15 ug/mL) significantly reduced MDA-MB-231 cell proliferation. In summary, genistein and quercetin increase Cx43 and suppress MDA-MB-231 cell proliferation at physiologically relevant concentrations. These results demonstrate that genistein and quercetin are potential anti-breast cancer agents.
For more Mechanism of Action (Complete) data for QUERCETIN (12 total), please visit the HSDB record page.

Vapor Pressure

2.81X10-14 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

117-39-5

Absorption Distribution and Excretion

After oral administration of a single dose of 4 g quercetin to four male and two female volunteers, neither quercetin nor its conjugates was detected in the blood or urine during the first 24 hr; 53% of the dose was recovered in the feces within 72 hr. After a single intravenous injection of 100 mg quercetin to six volunteers, the blood plasma levels declined biphasically, with half-lives of 8.8 min and 2.4 hr; protein binding exceeded 98%. In the urine, 0.65% of the intravenous dose was excreted as unchanged quercetin and 7.4% as a conjugate within 9 hr; no further excretion occurred up to 24 hr ...
When 14C-quercetin was administered orally to ACI rats, about 20% of the administered dose was absorbed from the digestive tract, more than 30% was decomposed to yield 14-CO2 & about 30% was excreted unchanged in feces..
One male and one female volunteer were given a diet containing quercetin glucosides (64.2 mg expressed as the aglycone). The mean peak plasma concentration of quercetin was 196 ng/mL which was reached 2.9 hr after ingestion. The time-course of the plasma concentration of quercetin was biphasic, with half-lives of 3.8 hr for the distribution phase and 16.8 hr for the elimination phase. Quercetin was still present in plasma 48 hr after ingestion ... /Quercetin glucosides/
Autoradiographic analysis of a fasted rat 3 hr after administration of a single oral dose of 2.3 mg/kg (4-(14)C)quercetin showed that although most of the radiolabel remained in the digestive tract it also occurred in blood, liver, kidney, lung and ribs. After oral administration of 630 mg/kg of the labelled compound to rats, 34% of the radiolabel excreted within 24 hr ... was expired carbon dioxide, 12% in bile and 9% in urine; within 48 hr, 45% was recovered in the feces. Approximately 60% of the radiolabel in the feces was identified as unmetabolized quercetin ...
For more Absorption, Distribution and Excretion (Complete) data for QUERCETIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

The glycosides are hydrolyzed in the body to corresponding aglycones, which are then further metabolized by scission of the heterocyclic ring to give 3,4-dihydroxy-phenyl-substituted acids ... The site of ring scission depends on structure ... with flavonols (quercetin) scission occurs at the 1,2 & 3,4 bonds to yield homoprotocatechuic acid ... These acids are further metabolized by beta-oxidation of acyl side-chain, o-methylation & demethylation, & aromatic dehydroxylation.
o-Beta-hydroxyethylated derivatives of quercetin were isolated from urine samples & separated by HPLC. The 5,7,3',4'-tetra compd was separated from 3,7,3',4'-tetra derivative. The 7,3',4'-tri & 7'-mono compounds gave 1 common peak, separated from the peak for the 7,4'-di compd.
After oral admin to ACI rats, the absorbed (14)C-quercetin was rapidly excreted into the bile & urine within 48 hr as the glucuronide & sulfate conjugates of (14)C-quercetin, 3'-o-monomethyl quercetin & 4'-o-monomethyl quercetin. Efficient metabolism and elimination of quercetin may be one reason for the lack of carcinogenicity in rats.
The metabolites of quercetin flavonols identified in urine samples collected from two male volunteers who consumed their habitual diets for three days were 3,4-dihydroxyphenylacetic acid, meta-hydroxyphenylacetic acid, and 4-hydroxy-3-methoxyphenylacetic acid ...
For more Metabolism/Metabolites (Complete) data for QUERCETIN (10 total), please visit the HSDB record page.
Quercetin has known human metabolites that include Mikwelianin and Dihydroquercetin.
Quercetin is a known human metabolite of Quercitrin and tamarixetin.

Wikipedia

Quercetin

Drug Warnings

Although quercetin seems to have potential as an anticancer agent, future studies are needed, because most studies are based on in vitro experiments using high concn of quercetin unachievable by dietary ingestion, and because its beneficial effects on cancer are still inconclusive in animal and/or human studies.
... Quercetin has been shown to protect low density lipoprotein (LDL) from oxidation and prevent platelet aggregation. It was also reported to inhibit the proliferation and migration of smooth muscle cells ... Quercetin was reported to significantly lower the plasma lipid, lipoprotein and hepatic cholesterol levels, inhibit the production of oxLDL produced by oxidative stress, and protect an enzyme, which can hydrolyzed specific lipid peroxides in oxidized lipoproteins and in atherosclerotic lesions ... /It/ induced endothelium-dependent vasorelaxation in rat aorta via incr nitric oxide production ... Quercetin and its glycosides were also reported to inhibit the angiotensin-converting enzyme activity, and ANG II-induced JNK activation inducing vascular smooth muscle cell (VSMC) hypertrophy ... However, some effects may not be feasible or negligible in physiological conditions, because concn of quercetin in most studies are too high to be achieved by dietary ingestion ... and beneficial effects of quercetin on cardiovascular diseases are still inconclusive in human studies ...

Biological Half Life

One male and one female volunteer were given a diet containing quercetin glucosides (64.2 mg expressed as the aglycone) ... Half-lives /were/ 3.8 hr for the distribution phase and 16.8 hr for the elimination phase ... /Quercetin glucosides/
...The elimination half-life of quercetin is approx 25 hr.

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

Methods of Manufacturing

Quercetin ... has been obtained for use as a natural coloring agent (Natural Yellow 10) by the rapid extraction of powdered quercitron bark with dilute ammonia and boiling of the extract with sulphuric acid ... The first successful synthesis of quercetin was reported in 1962 ... in which treatment of 2-methoxyacetyl phloroglucinol with O-benzylvanillic acid anhydride in triethylamine and then with potassium hydroxide produced 5,7-dihydroxy-4'-benzyloxy-3,3'- dimethexyflavone. The benzyl ether was cleaved with acetic acid-hydrochloric acid, and the methyl ethers were then cleaved with hydriodic acid to produce quercetin.
Isolation from Rhododendron cinnabarinum Hook, Ericaceae
/Isolation from/ bark of fir trees, also synthetically

General Manufacturing Information

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-: ACTIVE
Natural antioxidant ... Plant dye
Flavone dye ...(flavus , Latin for yellow) ... has lost commercial value since the advent of synthetic dyes in 1856

Analytic Laboratory Methods

HIGH-PRESSURE LIQUID CHROMATOGRAPHY WAS USED TO ANALYZE FLAVONOIDS FROM PROPOLIS.
QUERCETIN WAS DETERMINED BY GAS CHROMATOGRAPHY/FLAME IONIZATION DETECTION. THE SAMPLE WAS DERIVATIZED WITH TRIMETHYLSILYLIMIDAZOLE & CHOLESTEROL WAS USED AS INTERNAL STD. THE CALIBRATION CURVE WAS LINEAR FOR 4-16 MUG, & THE MINIMUM DETECTABLE AMT WAS 6.64X10-10 MOLE WITH 98.5% RECOVERY.
Quercetin has been separated from a crude plant extract by high-performance liquid chromatography ... The reaction of quercetin with vanadyl sulphate has been used as basis for a sensitive spectrophotometric method for estimation of quercetin, with a limit of detection of about 0.3 mg/L ... Gel filtration followed by ultraviolet spectroscopy is reported to offer another selective method for determination of quercetin at a level of 5 mg/L ...

Clinical Laboratory Methods

Analyte: quercetin; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with photodiode-array ultraviolet detection at 202.8 nm

Storage Conditions

Quercetin tablets and capsules should be stored at room temp, away from heat, moisture, and direct light.

Interactions

In human myelogenous leukemia cells, quercetin was reported to arrest growth of the cell by an incr in the uptake of vincristine, a chemotherapeutic agent.
Quercetin binds, in vitro, to the DNA gyrase site in bacteria. Therefore, theoretically, it can serve as a competitive inhibitor to the quinolone antibiotics which also bind to this site ... Because of the theoretical risk of genotoxicity in normal tissues in those using cisplatin along with quercetin, those using cisplatin should avoid quercetin supplements ... Bromelain and papain are reported to incr absorption of quercetin.
Quercetin has a pro-oxidant effect and will incr the iron-dependent DNA damage induced by bleomycin. Quercetin may reduce iron to the ferrous state, which allows bleomycin to complex more readily with oxygen and produce more efficient DNA damage. A biphasic pro-oxidant effect with bleomycin has been demonstrated. At low concn incr DNA damage was noted, and at higher doses less DNA damage was noted.
Concomitant use may reduce cyclosporine /or floroquinolones/ effectiveness.
For more Interactions (Complete) data for QUERCETIN (18 total), please visit the HSDB record page.
1. Moon JH, Eo SK, Lee JH, Park SY. Quercetin-induced autophagy flux enhances TRAIL-mediated tumor cell death. Oncol Rep. 2015 Jul;34(1):375-81. doi: 10.3892/or.2015.3991. Epub 2015 May 19. PMID: 25997470.

2. Nekohashi M, Ogawa M, Ogihara T, Nakazawa K, Kato H, Misaka T, Abe K, Kobayashi S. Luteolin and quercetin affect the cholesterol absorption mediated by epithelial cholesterol transporter niemann-pick c1-like 1 in caco-2 cells and rats. PLoS One. 2014 May 23;9(5):e97901. doi: 10.1371/journal.pone.0097901. PMID: 24859282; PMCID: PMC4032257.

3. Pandey AK, Patnaik R, Muresanu DF, Sharma A, Sharma HS. Quercetin in hypoxia-induced oxidative stress: novel target for neuroprotection. Int Rev Neurobiol. 2012;102:107-46. doi: 10.1016/B978-0-12-386986-9.00005-3. PMID: 22748828.

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